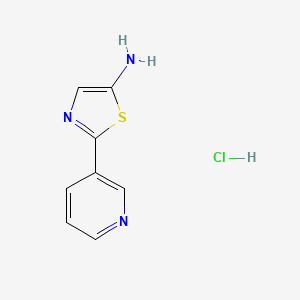
(Cyclopropanesulfonyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
It is an organosulfur compound with the molecular formula C4H8N2O2S2 and a molecular weight of 180.24 g/mol. The compound features a cyclopropane ring attached to a sulfonyl group and a thiourea moiety, which imparts unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (Cyclopropanesulfonyl)thiourea typically involves the reaction of cyclopropanesulfonyl chloride with thiourea. The reaction is carried out in an appropriate solvent, such as dichloromethane or acetonitrile, under controlled temperature conditions. The reaction proceeds via nucleophilic substitution, where the thiourea attacks the sulfonyl chloride, resulting in the formation of this compound .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis process, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Análisis De Reacciones Químicas
Types of Reactions
(Cyclopropanesulfonyl)thiourea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide or thiol group.
Substitution: The thiourea moiety can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles such as amines or alcohols for substitution reactions .
Major Products Formed
The major products formed from these reactions include sulfonic acids, sulfides, thiols, and various substituted thiourea derivatives .
Aplicaciones Científicas De Investigación
(Cyclopropanesulfonyl)thiourea has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound has been studied for its potential biological activities, including antibacterial, antioxidant, and anticancer properties.
Medicine: Research has explored its use as a pharmacological agent, particularly in the development of enzyme inhibitors and antithrombotic agents.
Industry: this compound is used in the production of dyes, elastomers, and other industrial materials.
Mecanismo De Acción
The mechanism of action of (Cyclopropanesulfonyl)thiourea involves its interaction with specific molecular targets and pathways. For example, in biological systems, the compound can inhibit enzyme activity by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity . The presence of the sulfonyl and thiourea groups allows for strong hydrogen bonding and electrostatic interactions with target molecules .
Comparación Con Compuestos Similares
Similar Compounds
Compounds similar to (Cyclopropanesulfonyl)thiourea include:
Cyclopropylthiourea: Similar structure but lacks the sulfonyl group.
Sulfonylurea: Contains a sulfonyl group but has a urea moiety instead of thiourea.
Thiourea: Lacks the cyclopropane and sulfonyl groups.
Uniqueness
This compound is unique due to the presence of both the cyclopropane ring and the sulfonyl group, which impart distinct chemical properties and reactivity. This combination allows for a broader range of applications and interactions compared to its similar compounds .
Propiedades
IUPAC Name |
cyclopropylsulfonylthiourea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8N2O2S2/c5-4(9)6-10(7,8)3-1-2-3/h3H,1-2H2,(H3,5,6,9) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSPYJUAKTTVBFQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)NC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
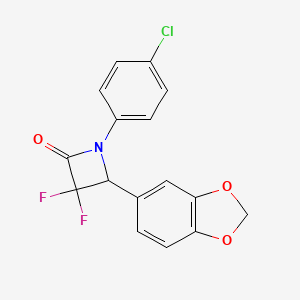
![2,8-Dioxa-5-azaspiro[3.5]nonane](/img/structure/B2992940.png)
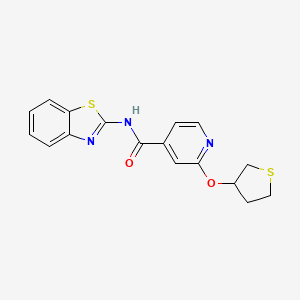
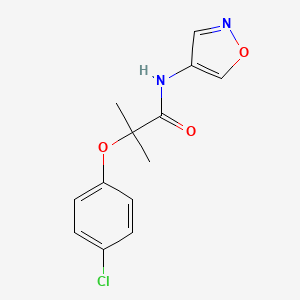
![N-[4-(4-bromophenyl)-3-(2-hydroxyethyl)-1,3-thiazol-2(3H)-ylidene]benzenaminium bromide](/img/structure/B2992943.png)
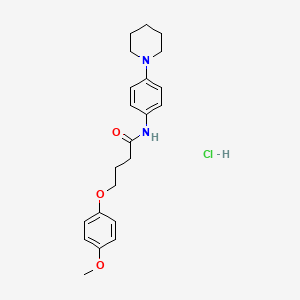
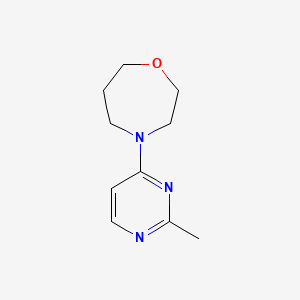
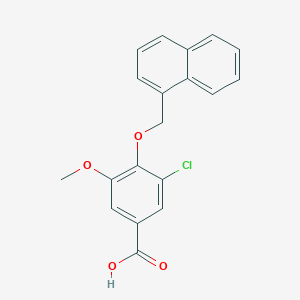
![2-[5-({1-[(4-Methylphenoxy)acetyl]piperidin-4-yl}methyl)-1,2,4-oxadiazol-3-yl]pyrazine](/img/structure/B2992950.png)
![4-chloro-N-[(2-chlorophenyl)methyl]-1-(4-fluorophenyl)-3-methylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B2992952.png)
![1-(4-chlorophenyl)-5-(pyridin-3-yl)-N-{[2-(trifluoromethyl)phenyl]methyl}-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2992954.png)
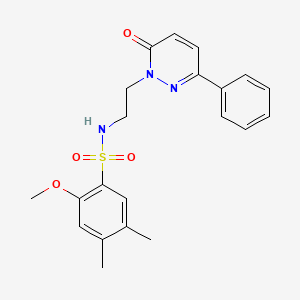
![methyl 2-{2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}-4-phenyl-2H-1,2-benzothiazine-3-carboxylate 1,1-dioxide](/img/structure/B2992958.png)
